[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid

Stereochemistry Chiral separation Enantiomeric purity

[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid (CAS 1353974-29-4, PubChem CID is a synthetic small molecule (C₁₆H₂₄N₂O₂, MW 276.37 g/mol) classified as an N-substituted glycine derivative. Its structure features a pyrrolidine ring bearing an N-benzyl substituent and a 2-methyl-ethyl-amino-acetic acid side chain.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 1353974-29-4
Cat. No. B3234416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid
CAS1353974-29-4
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCN(CC1CCCN1CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C16H24N2O2/c1-2-17(13-16(19)20)12-15-9-6-10-18(15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)
InChIKeyZLIPPJSHUBWTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid (CAS 1353974-29-4): Identity and Baseline Profile


[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid (CAS 1353974-29-4, PubChem CID 66564990) is a synthetic small molecule (C₁₆H₂₄N₂O₂, MW 276.37 g/mol) classified as an N-substituted glycine derivative. Its structure features a pyrrolidine ring bearing an N-benzyl substituent and a 2-methyl-ethyl-amino-acetic acid side chain [1]. The compound is cataloged as a racemic mixture (undefined stereochemistry at the pyrrolidine 2-position), with the enantiopure (S)-isomer registered separately under CAS 1353996-43-6 . It is commercially sourced primarily as a research chemical or synthetic intermediate; however, no peer-reviewed bioactivity data, target engagement profiles, or patent-specified therapeutic use have been identified in the public domain.

Why One Pyrrolidine Acetic Acid Derivative Cannot Simply Replace [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid


Generic substitution among N-benzylpyrrolidine acetic acid derivatives is not supported by publicly available data. Core differentiation arises from stereochemical configuration: the racemic mixture (CAS 1353974-29-4) contains both (R)- and (S)-enantiomers, while the (S)-enantiomer (CAS 1353996-43-6) is a distinct molecular entity with potentially divergent pharmacological behavior if chiral targets are involved . Furthermore, literature on structurally related pyrrolidine-2-acetic acid GABA uptake inhibitors demonstrates that minor changes in N-substitution, ring substitution, and stereochemistry result in >100-fold shifts in transporter subtype selectivity (e.g., GAT-1 vs. GAT-3 IC₅₀) [1]. Without specific head-to-head data for this compound, any presumed interchangeability is scientifically unfounded and risks procurement of a functionally distinct molecule.

Quantitative Differential Evidence for [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid Against Closest Analogs


Stereochemical Identity: Racemate vs. (S)-Enantiomer as a Determinant of Procurement Specification

CAS 1353974-29-4 is assigned to the racemic form (undefined stereocenter), while CAS 1353996-43-6 identifies the single (S)-enantiomer. This distinction is critical because chiral biological targets (e.g., GAT transporters, GPCRs) often exhibit enantioselective binding; for the pyrrolidine-2-acetic acid class, the (S)-configuration at C-2 has been associated with potent GAT-1 inhibition, while the (R)-configuration favors GAT-3 selectivity [1]. No assay data are available to quantify the differential activity of these two CAS entries.

Stereochemistry Chiral separation Enantiomeric purity

Physicochemical Property Comparison: [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid vs. Unsubstituted Pyrrolidine-2-acetic Acid

The target compound (XLogP3 = 0.0, Topological PSA = 43.8 Ų) [1] is substantially more lipophilic than unsubstituted 2-(1-benzylpyrrolidin-2-yl)acetic acid (XLogP3 ≈ -1.5, estimated due to absence of the ethyl-amino moiety) [2]. The introduction of the ethyl-amino group increases molecular weight (+57 Da) and adds a tertiary amine basic center (predicted pKa ~8.5), altering ionization state and membrane permeability under physiological pH. These computed differences influence formulation strategy and DMPK predictions but remain unvalidated by experimental solubility or permeability data.

Lipophilicity Polar surface area Drug-likeness

Absence of Validated Biological Activity Data vs. Structurally Related GABA Uptake Inhibitors

No peer-reviewed pharmacological assay data (IC₅₀, Ki, EC₅₀) have been reported for [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid or its enantiomer. In contrast, structurally related pyrrolidine-2-acetic acid derivatives with N-arylalkyl substituents exhibit nanomolar to low micromolar IC₅₀ values at GAT-1 (e.g., (S)-4c: IC₅₀ = 0.343 µM) and GAT-3 (e.g., (R)-4d: IC₅₀ = 3.1 µM) with defined subtype selectivity ratios [1]. The target compound's N-benzyl and N-ethyl-amino-acetic acid substitution pattern is distinct from published active analogs, and its activity at any biological target remains uncharacterized.

GABA transporter GAT-1 GAT-3 Selectivity

Recommended Research and Procurement Scenarios for [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid Based on Available Evidence


Synthetic Intermediate for Chiral Amino Acid Derivatives

The racemic form (CAS 1353974-29-4) may serve as a versatile intermediate for constructing diverse N-substituted glycine libraries. Its ethyl-amino-acetic acid side chain provides a site for further functionalization (e.g., amide coupling, esterification), while the N-benzylpyrrolidine core is amenable to hydrogenolysis or cross-coupling reactions [1]. Researchers requiring a specific enantiomer should directly source CAS 1353996-43-6 to avoid chiral resolution steps.

Pharmacological Screening of Structurally Novel GABA Transporter Ligands

The compound's structural similarity to known GAT-1/GAT-3 inhibitors (pyrrolidine-2-acetic acid scaffold with N-substitution) positions it as a candidate for de novo screening against GABA transporter subtypes. However, no activity has been confirmed; users must conduct primary screening and should not assume potency or selectivity based solely on scaffold analogy [1].

Physicochemical Probe for Ionizable Amine-Containing Molecules

With a computed XLogP3 of 0.0 and a tertiary amine center (predicted pKa ~8.5), the compound occupies a narrow lipophilicity window and carries a pH-dependent charge. This makes it suitable for studying the impact of ionization state on membrane permeability, solubility, and protein binding in early drug discovery assays, where it can be compared against less ionizable analogs such as 2-(1-benzylpyrrolidin-2-yl)acetic acid [1].

Quote Request

Request a Quote for [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.